molecular formula C14H16N4O B2416380 2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-92-2

2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2416380
CAS No.: 2034584-92-2
M. Wt: 256.309
InChI Key: WUZZMOLXDHVKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that features both imidazole and pyridine rings

Properties

IUPAC Name

2-methyl-N-pyridin-4-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-16-12-3-2-10(8-13(12)17-9)14(19)18-11-4-6-15-7-5-11/h4-7,10H,2-3,8H2,1H3,(H,16,17)(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZZMOLXDHVKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-nitroimidazole with pyridine-4-carboxamide in the presence of a reducing agent. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific combination of imidazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound known for its potential biological activities. Its unique structure, featuring both imidazole and pyridine rings, has made it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₆N₄O
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 2034584-92-2

Biological Activity Overview

Recent studies have highlighted the biological activities of 2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, particularly in cancer research. The compound has demonstrated significant antiproliferative effects against various cancer cell lines.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Cycle Arrest : Treatment with the compound has been shown to induce cell cycle arrest in HepG2 cells (a liver cancer cell line). Flow cytometry analysis indicated an increase in the G1 phase population from 52.39% in untreated cells to 72.13% after treatment. Conversely, the S and G2/M phases decreased significantly .
  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells by modulating key apoptotic proteins:
    • Caspase-3 levels increased approximately 3.9-fold.
    • Bax levels rose by 7.22-fold.
    • Bcl-2 , an anti-apoptotic protein, was downregulated by 7.5-fold .
  • Cytotoxicity Data : The half-maximal inhibitory concentration (IC50) values for various cancer cell lines were reported, indicating potent cytotoxicity. For example:
    • HepG2 cells: IC50 = 15 µM
    • A549 (lung cancer) cells: IC50 = 12 µM

The mechanism by which 2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exerts its effects involves:

  • Binding to specific molecular targets such as enzymes or receptors.
  • Inducing oxidative stress within cancer cells leading to apoptosis.
  • Modulating signaling pathways associated with cell survival and death.

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism
AntiproliferativeHepG215Cell cycle arrest
AntiproliferativeA54912Apoptosis induction
Apoptosis InductionHepG2N/ACaspase activation

Case Study: HepG2 Cell Line

In a detailed study involving HepG2 cells treated with the compound at its IC50 concentration for 24 hours:

  • Flow cytometry revealed a significant increase in apoptotic cells.
  • The study concluded that the compound's ability to induce apoptosis was mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Q & A

Basic: What are the standard protocols for synthesizing 2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?

Answer:
Synthesis typically involves multi-step organic reactions, including cyclization and coupling steps. Key steps include:

  • Cyclization of tetrahydrobenzimidazole precursors under controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation.
  • Amide coupling between the benzoimidazole intermediate and pyridin-4-amine using coupling agents like EDCI/HOBt in solvents such as DMF or acetonitrile .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethanol/water mixtures).
    Structural confirmation is achieved through ¹H/¹³C NMR (e.g., δ 8.5 ppm for pyridyl protons) and HRMS (exact mass: ~285.148 g/mol) .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:
Routine analytical methods include:

  • NMR spectroscopy : Assigning peaks for the tetrahydrobenzimidazole core (e.g., δ 2.5–3.5 ppm for CH₂ groups) and pyridyl protons.
  • Mass spectrometry : ESI-HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC purity analysis : Using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to ensure >95% purity .

Advanced: How can researchers optimize reaction yields for the amide coupling step in synthesis?

Answer:
Yield optimization requires:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst selection : Use of DMAP or HOAt to reduce side reactions.
  • Temperature control : Maintaining 0–5°C during coupling minimizes racemization.
    Contradictions in yield data (e.g., 40–70% in literature) may arise from impure intermediates or moisture-sensitive reagents ; rigorous drying of solvents and reagents is critical .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often stem from:

  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time).
  • Structural analogs : Compare with related compounds (e.g., N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide) to identify substituent effects on activity .
  • Orthogonal assays : Validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases). Focus on hydrogen bonding (pyridyl N with active-site residues) and hydrophobic interactions (methyl group packing).
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • SAR analysis : Compare with analogs (e.g., 9c in ) to identify critical pharmacophores .

Advanced: What structural features correlate with enhanced metabolic stability in vivo?

Answer:
Key modifications include:

  • Pyridyl substitution : 4-Pyridyl groups improve solubility and reduce CYP450-mediated oxidation.
  • Methyl group placement : The 2-methyl moiety on the benzoimidazole core minimizes off-target interactions.
  • Tetrahydro ring saturation : Reduces oxidative metabolism compared to aromatic analogs.
    Validate via microsomal stability assays (rat/human liver microsomes) and LC-MS metabolite profiling .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Kinase inhibition : Use ADP-Glo™ assay for tyrosine kinases (e.g., Abl1, EGFR).
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced: How does the compound’s stereochemistry impact its pharmacological profile?

Answer:

  • Chiral centers : The tetrahydrobenzimidazole ring may adopt multiple conformations. Use chiral HPLC (Chiralpak IA column) to separate enantiomers.
  • Activity differences : R vs. S enantiomers may show 10–100x variations in target binding (e.g., observed in similar thiazolo-pyridine derivatives) .

Advanced: What analytical methods detect degradation products under stress conditions?

Answer:

  • Forced degradation studies : Expose to heat (40°C), acid (0.1M HCl), and UV light.
  • LC-MS/MS : Identify hydrolyzed amide bonds (m/z ~142 for benzoimidazole fragment) or oxidized pyridyl groups .

Advanced: How can researchers design SAR studies for this compound class?

Answer:

  • Core modifications : Synthesize analogs with fused rings (e.g., thiazolo[5,4-c]pyridine) or substituted pyridines.
  • Bioisosteric replacements : Replace the carboxamide with sulfonamide or urea groups.
  • Data analysis : Use IC₅₀ clustering and PCA (principal component analysis) to map substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.